molecular formula C11H13FN2O2S B501230 N-(4-fluorobenzoyl)-N'-(2-methoxyethyl)thiourea

N-(4-fluorobenzoyl)-N'-(2-methoxyethyl)thiourea

Cat. No.: B501230
M. Wt: 256.3g/mol
InChI Key: HZZZXAKYBCTKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzoyl)-N'-(2-methoxyethyl)thiourea is an organic compound with the molecular formula C11H13FN2O2S It is a derivative of benzamide, characterized by the presence of a fluorine atom, a methoxyethyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzoyl)-N'-(2-methoxyethyl)thiourea typically involves the reaction of 4-fluorobenzoyl chloride with 2-methoxyethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with thiourea to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzoyl)-N'-(2-methoxyethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorobenzoyl)-N'-(2-methoxyethyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzoyl)-N'-(2-methoxyethyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and the carbamothioyl group enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-[(2-methoxyethyl)carbamoyl]benzamide
  • 2-fluoro-N-[(2-methoxyethyl)carbamothioyl]benzamide

Uniqueness

N-(4-fluorobenzoyl)-N'-(2-methoxyethyl)thiourea is unique due to the presence of both a fluorine atom and a carbamothioyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13FN2O2S

Molecular Weight

256.3g/mol

IUPAC Name

4-fluoro-N-(2-methoxyethylcarbamothioyl)benzamide

InChI

InChI=1S/C11H13FN2O2S/c1-16-7-6-13-11(17)14-10(15)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H2,13,14,15,17)

InChI Key

HZZZXAKYBCTKSA-UHFFFAOYSA-N

SMILES

COCCNC(=S)NC(=O)C1=CC=C(C=C1)F

Canonical SMILES

COCCNC(=S)NC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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